molecular formula C15H13BrClNO3 B4931176 2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate

2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate

Cat. No.: B4931176
M. Wt: 370.62 g/mol
InChI Key: NEKOHDKYKHVEBK-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate is a synthetic organic compound with a complex structure It is characterized by the presence of bromine, chlorine, and phenoxy groups attached to an ethyl N-phenylcarbamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate typically involves multiple steps. One common method includes the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenoxy and carbamate groups can participate in redox reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Hydrolysis: Formation of phenol and carbamic acid derivatives.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The phenoxy and carbamate groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)ethyl N-methylcarbamate
  • 2-(2-bromo-4-chlorophenoxy)ethyl N-ethylcarbamate
  • 2-(2-bromo-4-chlorophenoxy)ethyl N-isopropylcarbamate

Uniqueness

2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate is unique due to the presence of the phenyl group in the carbamate moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in its analogs with different substituents.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO3/c16-13-10-11(17)6-7-14(13)20-8-9-21-15(19)18-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKOHDKYKHVEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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